N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride
Description
N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride is a complex organic compound that features a unique indazole moiety
Properties
CAS No. |
1337966-15-0 |
|---|---|
Molecular Formula |
C23H32N4O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N'-[3-(1-benzylindazol-3-yl)oxypropyl]-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H32N4O/c1-25(2)15-9-16-26(3)17-10-18-28-23-21-13-7-8-14-22(21)27(24-23)19-20-11-5-4-6-12-20/h4-8,11-14H,9-10,15-19H2,1-3H3 |
InChI Key |
SONFAMYNSZDWHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride typically involves multiple steps. The initial step often includes the preparation of the indazole core, followed by the introduction of the benzyl group. The subsequent steps involve the attachment of the propyl chain and the final formation of the diamine structure. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride
- (1-Benzyl-1H-indazol-3-yl)methanol
Uniqueness
N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride is unique due to its specific structural features, such as the indazole moiety and the trimethylpropane diamine chain. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
